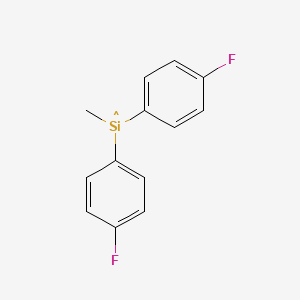

Bis(4-fluorophenyl)(methyl)silane

Description

Properties

Molecular Formula |

C13H11F2Si |

|---|---|

Molecular Weight |

233.31 g/mol |

InChI |

InChI=1S/C13H11F2Si/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,1H3 |

InChI Key |

HWJBTVHOEUDVAN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates.

Industrial Production Methods: In an industrial setting, the production of bis(p-fluorophenyl)methylsilane may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl)(methyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The silicon atom in bis(p-fluorophenyl)methylsilane can undergo nucleophilic substitution reactions, where the p-fluorophenyl groups can be replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

Reduction Reactions: Reduction of bis(p-fluorophenyl)methylsilane can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used. Reactions are often conducted in aqueous or organic solvents.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are performed in anhydrous solvents under inert conditions.

Major Products Formed:

Substitution Reactions: Products include substituted silanes with various functional groups.

Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon compounds.

Reduction Reactions: Products include silanes with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: Bis(4-fluorophenyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as polymers and coatings.

Biology: In biological research, bis(p-fluorophenyl)methylsilane is used as a reagent in the modification of biomolecules. It can be used to introduce fluorine atoms into organic molecules, which can enhance their stability and bioavailability.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.

Industry: In the industrial sector, bis(p-fluorophenyl)methylsilane is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of bis(p-fluorophenyl)methylsilane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Key Characteristics:

- Structure : The molecule features a central silicon atom bonded to two 4-fluorophenyl groups, a methyl group, and a 1H-1,2,4-triazole-containing methyl substituent .

- Physical Properties :

Comparison with Similar Compounds

The following table compares Bis(4-fluorophenyl)(methyl)silane (flusilazole) with structurally or functionally related organosilicon compounds:

Key Comparative Insights:

Substituent Effects :

- Halogen Variation : Replacing fluorine with bromine (e.g., in Bis(4-bromophenyl)(dimethyl)silane) increases molecular weight and alters electronic properties, making brominated analogs more suited for materials science .

- Biological Activity : The triazole group in flusilazole is critical for antifungal activity, whereas the cinnamyl tiglate group in N-(4-fluorophenyl)–methyl trans-cinnamyl tiglate silane correlates with antibacterial properties .

Environmental Impact :

- Flusilazole’s environmental persistence (soil half-life >100 days) contrasts with less persistent compounds like (4-Bromophenyl)trimethylsilane, which is primarily used in controlled laboratory settings .

Thermal Stability :

- Flusilazole’s stability up to 310°C exceeds that of many analogs, making it suitable for field applications under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.